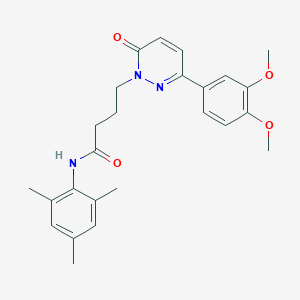
4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide is a useful research compound. Its molecular formula is C25H29N3O4 and its molecular weight is 435.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-mesitylbutanamide is a complex organic molecule notable for its potential biological activity. This compound integrates a pyridazinone core with a dimethoxyphenyl moiety, which suggests promising pharmacological properties. This article provides an in-depth examination of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with structurally similar compounds.
Chemical Structure and Properties
- Molecular Formula : C25H29N3O4
- Molecular Weight : 435.524 g/mol
- IUPAC Name : 4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2,4,6-trimethylphenyl)butanamide
The compound's structure features a pyridazinone ring that is critical for its biological interactions. The presence of the 3,4-dimethoxyphenyl group enhances its binding affinity to various biological targets.
Research indicates that compounds similar to This compound exhibit significant inhibition of phosphodiesterase 4 (PDE4) enzymes. PDE4 is involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels, which play a crucial role in inflammatory responses. By inhibiting PDE4, this compound may help reduce inflammation and treat conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Biological Activity Overview
The biological activities of the compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits PDE4, leading to increased cAMP levels and anti-inflammatory effects. |
| Anti-inflammatory | Potential use in treating asthma and COPD due to modulation of inflammatory pathways. |
| Cytotoxicity | Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines. |
Comparative Analysis with Similar Compounds
To understand the unique properties of This compound , it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(5-Amino-6-oxo-1,6-dihydropyridazin-3-yl)benzamide | Pyridazine core | Inhibitor of PDE4 |
| 5-acetyl-2-ethyl-3-oxo-6-phenylpyridazin | Similar pyridazine framework | Anti-inflammatory properties |
| N-(4-(trifluoromethyl)phenyl)acetamide | Contains trifluoromethyl group | Potential PDE4 inhibition |
The structural complexity of This compound allows for more targeted interactions with biological macromolecules compared to simpler analogs.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this one:
-
In vitro Studies on PDE4 Inhibition :
- Research has shown that similar compounds effectively inhibit PDE4 activity in cellular models, leading to reduced inflammatory markers .
- Cytotoxicity Against Cancer Cell Lines :
特性
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2,4,6-trimethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-16-13-17(2)25(18(3)14-16)26-23(29)7-6-12-28-24(30)11-9-20(27-28)19-8-10-21(31-4)22(15-19)32-5/h8-11,13-15H,6-7,12H2,1-5H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNLZFQIJYWHLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














